Talc

Description

Properties

IUPAC Name |

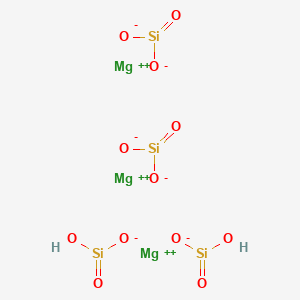

trimagnesium;dioxido(oxo)silane;hydroxy-oxido-oxosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2HO3Si.2O3Si/c;;;4*1-4(2)3/h;;;2*1H;;/q3*+2;2*-1;2*-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXVOGGZOFOROK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)[O-].O[Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Mg3O12Si4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless, white-gray powder; [NIOSH] | |

| Record name | Soapstone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

14807-96-6 | |

| Record name | Talc [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014807966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

talc crystal structure and polymorphism research

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Talc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, Mg₃Si₄O₁₀(OH)₂. It details the fundamental structural units, explores the different polytypes arising from variations in layer stacking, and presents the key experimental methodologies used for their characterization. All quantitative data is summarized for comparative analysis, and logical workflows are visualized to elucidate complex processes.

Fundamental Crystal Structure of this compound

This compound is a trioctahedral layered silicate, meaning its crystal structure is based on a 2:1 layer, often referred to as a T-O-T layer.[1][2] This fundamental layer consists of an octahedral sheet sandwiched between two tetrahedral sheets.

-

Tetrahedral (T) Sheet: Composed of silicon-oxygen tetrahedra (SiO₄), where silicon atoms are surrounded by four oxygen atoms. These tetrahedra link together to form a hexagonal mesh.

-

Octahedral (O) Sheet: This is a magnesium hydroxide sheet, where magnesium (Mg) atoms are octahedrally coordinated with oxygen atoms and hydroxyl (OH) groups.[1] In this compound, all three possible octahedral positions are occupied by Mg²⁺ ions, making it a trioctahedral mineral.

The T-O-T layers are electrically neutral, and they are held together by weak van der Waals forces. This weak bonding is responsible for this compound's characteristic softness (a hardness of 1 on the Mohs scale), perfect basal cleavage, and soapy feel.[3] The layers of the structure have almost monoclinic symmetry.[4][5]

Polymorphism in this compound

Polymorphism refers to the ability of a substance to exist in more than one crystal structure. In this compound, this arises from different stacking sequences of the T-O-T layers. The primary polytypes identified are a one-layer triclinic form (1A) and a two-layer monoclinic form (2M₁).[6] Disordered stacking sequences are also common.[7]

Quantitative Crystallographic Data

The structural parameters of the most common this compound polytypes have been determined through single-crystal X-ray diffraction. A triclinic cell is often adopted for this compound from Harford County, Maryland, with space group C1̄.[5] Other sources describe both triclinic (P1̄) and monoclinic (C2/c) space groups.[6]

| Parameter | This compound (Triclinic - 1A) [5] | This compound (Triclinic) [6] | This compound (Monoclinic - 2M₁) [6] |

| Space Group | C1̄ | P1̄ | C2/c |

| a | 5.293 Å | 5.291(3) Å | 5.287 Å |

| b | 9.179 Å | 9.460(5) Å | 9.158 Å |

| c | 9.496 Å | 5.290(3) Å | 18.95 Å |

| α | 90.57° | 98.68(5)° | 90° |

| β | 98.91° | 119.90(5)° | 99.30° |

| γ | 90.03° | 85.27(5)° | 90° |

| Z (Formula Units) | 2 | 2 | 4 |

Experimental Protocols for Characterization

The analysis of this compound's crystal structure and the identification of its polytypes require a combination of advanced analytical techniques. The choice of method depends on the level of detail required, from bulk phase identification to the direct visualization of atomic-scale stacking faults.

X-Ray Diffraction (XRD)

XRD is a primary technique for identifying mineral phases and determining crystal structures.

-

Objective: To identify the this compound polytype(s) present in a bulk sample and quantify their proportions.

-

Methodology:

-

Sample Preparation: To avoid the preferred orientation of this compound's platy crystals, which can skew peak intensities, samples can be prepared using a Gandolfi camera, which randomizes the crystal orientation.[7] For standard powder XRD, careful sample loading is crucial.

-

Data Collection: An X-ray diffractometer is used to scan the sample over a range of angles (2θ), recording the intensity of diffracted X-rays.

-

Phase Identification: The resulting diffraction pattern is compared to reference patterns in a database, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[8] The presence of specific peaks at certain 2θ angles confirms the presence of this compound.

-

Polytype Analysis: Distinguishing between polytypes often requires careful analysis of specific regions of the XRD pattern, particularly the 20l, 13l, or 1.3l reflections.[7]

-

Simulation: For complex or disordered samples, experimental XRD patterns are compared with patterns simulated using programs like DIFFaX.[7] This allows researchers to model the effects of stacking faults and disorder to achieve a better match with the experimental data.

-

Transmission Electron Microscopy (TEM)

TEM provides direct imaging of the crystal lattice and can identify the stacking sequence of individual crystallites.

-

Objective: To directly visualize the stacking of T-O-T layers, identify stacking faults, and determine the structure of micro- or nano-sized crystals.

-

Methodology:

-

Sample Preparation: Specimens are prepared by creating electron-transparent thin sections from a larger sample, or by dispersing a powder onto a carbon-coated grid.[7][9]

-

High-Resolution TEM (HRTEM): HRTEM allows for the direct imaging of the lattice fringes, revealing the stacking sequence of the 2:1 layers. This method is powerful for studying disordered this compound, as it can show variations in intralayer shifts and interlayer displacements over tens of layers.[7]

-

Selected Area Electron Diffraction (SAED): By focusing the electron beam on a single crystal, an electron diffraction pattern can be obtained.[10] This pattern provides information about the crystal's symmetry and unit cell parameters, which can be used to identify the polytype (e.g., triclinic vs. monoclinic) on a localized scale.[11]

-

Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Often coupled with TEM, this technique provides elemental analysis of the viewed area, confirming the chemical composition (Mg, Si, O) of the this compound particles.[9][11]

-

Raman Spectroscopy

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystal lattices.

-

Objective: To identify this compound and probe its chemical composition and structural characteristics through its unique vibrational spectrum.[12]

-

Methodology:

-

Sample Preparation: Typically, no special preparation is needed. The analysis can be performed directly on a solid sample or powder.

-

Data Collection: A laser is focused on the sample, and the scattered light is collected and analyzed. The energy shift between the incident and scattered light corresponds to the vibrational frequencies of the material.

-

Spectral Analysis: this compound has a characteristic Raman spectrum. Key peaks include those related to the vibrations of the MO₆ group (near 360 cm⁻¹) and OH-stretching modes (3600–3750 cm⁻¹).[13] The exact positions and shapes of these peaks can be used to estimate the content of cations like Mg and Fe in the octahedral sites.[13] For example, four major Raman peaks for this compound are often observed at approximately 193, 361, 675, and 1051 cm⁻¹, with a distinct OH peak around 3678 cm⁻¹.[14]

-

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. m.youtube.com [m.youtube.com]

- 4. rruff.info [rruff.info]

- 5. The Crystal Structure of this compound | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 6. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 7. stacking-structure-in-disordered-talc-interpretation-of-its-x-ray-diffraction-pattern-by-using-pattern-simulation-and-high-resolution-transmission-electron-microscopy - Ask this paper | Bohrium [bohrium.com]

- 8. youtube.com [youtube.com]

- 9. Abstract: A PRELIMINARY TRANSMISSION ELECTRON MICROSCOPY ASSESSMENT OF this compound FROM SMALL BOTTLES OF JOHNSON’S BABY POWDER SHOWS VARIATION IN MINERALOGY AND THE PRESENCE OF FIBROUS this compound (GSA Annual Meeting in Phoenix, Arizona, USA - 2019) [gsa.confex.com]

- 10. jifsan.umd.edu [jifsan.umd.edu]

- 11. Evaluation of the presence of asbestos in cosmetic talcum products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Trace Element Analysis in Talc for Geological Sourcing

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies used for trace element analysis in talc, a critical process for determining its geological origin. Understanding the provenance of this compound is essential for various industries, including pharmaceuticals and cosmetics, where the purity and composition of raw materials are paramount. This guide details the experimental protocols for the principal analytical techniques, presents a comparative summary of trace element data from various geological sources, and illustrates the analytical workflow.

Introduction

This compound (Mg₃Si₄O₁₀(OH)₂) is a hydrous magnesium silicate mineral whose geological origin dictates its trace element composition. This compound deposits are broadly classified into two main types based on their host rock: those derived from the alteration of ultramafic rocks and those formed from the metamorphism of siliceous dolomites (sedimentary-hosted). The distinct geochemical signatures of these environments provide a basis for sourcing this compound deposits.

-

This compound from Ultramafic Rocks: These deposits are typically enriched in elements compatible with ultramafic mineralogy, such as nickel (Ni), chromium (Cr), and cobalt (Co).[1][2] The presence of these elements can serve as a strong indicator of an ultramafic protolith.

-

This compound from Sedimentary Rocks (Dolomite-hosted): this compound originating from the metamorphism of sedimentary carbonate rocks generally lacks the high concentrations of Ni, Cr, and Co seen in ultramafic-hosted deposits.[3] Instead, they may have higher concentrations of other trace elements depending on the specific depositional environment and subsequent metamorphic fluids.

Trace element analysis, therefore, serves as a powerful tool for "fingerprinting" this compound, allowing for the verification of its source, assessment of its purity, and identification of potentially harmful contaminants. The primary analytical techniques employed for this purpose are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Laser Ablation-Inductively Coupled Plasma-Mass Spectrometry (LA-ICP-MS).

Data Presentation: Comparative Trace Element Concentrations in this compound

The following table summarizes typical trace element concentrations in this compound from different geological origins and in commercial talcum powders. Concentrations are reported in parts per million (ppm).

| Element | This compound from Ultramafic Rocks (Mexico)[1] | This compound from Sedimentary-Hosted Deposits (General)[3] | Commercial Talcum Powders (Various Brands)[4][5] | Historical this compound-Based Baby Powders[6] |

| Nickel (Ni) | 1440 - 1480 | Low | 7.35 - 14.71 | 3.10 - 2132.47 |

| Chromium (Cr) | 1360 - 2280 | Low | 0.08 - 0.35 | 2.25 - 548.04 |

| Cobalt (Co) | 40 - 46 | Low | 0.003 - 0.180 | 1.65 - 77.90 |

| Lead (Pb) | <5 | Variable | 0.0006 - 1.05 | Not specified |

| Cadmium (Cd) | Not Detected | Variable | 0.001 - 0.080 | Not specified |

| Copper (Cu) | Not specified | Variable | 0.07 - 0.35 | Not specified |

| Barium (Ba) | 9 - 1800 | Variable | Not specified | Not specified |

| Vanadium (V) | 15 - 40 | Variable | Not specified | Not specified |

| Tungsten (W) | Up to 18 | Variable | Not specified | Not specified |

Experimental Protocols

Accurate and reproducible trace element analysis is contingent on rigorous and well-documented experimental protocols. The following sections detail the methodologies for sample preparation, digestion, and analysis by ICP-MS and LA-ICP-MS.

Sample Preparation

Proper sample preparation is crucial to avoid contamination and ensure a representative analysis.

-

Sample Homogenization: The bulk this compound sample is first crushed and then ground into a fine, homogeneous powder using an agate mortar and pestle to minimize contamination.

-

Sieving: The powdered sample is passed through a nylon sieve to obtain a uniform particle size, typically less than 100 micrometers.

-

Drying: The homogenized powder is dried in an oven at a controlled temperature (e.g., 60°C) to remove any adsorbed moisture.

Acid Digestion for ICP-MS Analysis

This method involves the complete dissolution of the this compound sample to introduce it into the ICP-MS as a liquid.

-

Sample Weighing: Accurately weigh approximately 0.05 to 0.1 grams of the prepared this compound powder into a clean, acid-washed Teflon digestion vessel.

-

Acid Addition: Add a mixture of high-purity, trace-metal grade concentrated acids. A common mixture for silicate minerals like this compound is:

-

5 mL Nitric Acid (HNO₃)

-

2 mL Hydrofluoric Acid (HF)

-

1 mL Hydrochloric Acid (HCl)

-

-

Microwave Digestion: Place the sealed Teflon vessels into a microwave digestion system. The temperature and pressure are ramped up in stages to ensure complete digestion. A typical program might be:

-

Ramp to 180°C over 15 minutes.

-

Hold at 180°C for 20 minutes.

-

Cool down to room temperature.

-

-

Boron Complexation (if HF is used): After cooling, carefully open the vessels in a fume hood and add a saturated solution of boric acid (H₃BO₃) to complex any remaining free fluoride ions, which can be harmful to the ICP-MS glassware.

-

Dilution: Quantitatively transfer the digested sample solution to a clean volumetric flask and dilute to a final volume (e.g., 50 mL) with deionized water. The dilution factor must be accurately recorded.

-

Internal Standard Spiking: An internal standard solution (e.g., containing Indium, Rhenium, and Bismuth) is added to all blanks, standards, and samples to correct for instrumental drift and matrix effects.

ICP-MS Instrumental Analysis

-

Instrument Calibration: The ICP-MS is calibrated using a series of multi-element standard solutions of known concentrations that cover the expected range of the elements of interest in the samples.

-

Quality Control: Quality control is maintained by analyzing certified reference materials (CRMs) of a similar matrix (e.g., soil, rock powder) and procedural blanks with each batch of samples.

-

Analysis: The diluted sample solutions are introduced into the ICP-MS. The sample is nebulized into a fine aerosol, which is then transported into the high-temperature argon plasma. The plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio in the mass spectrometer and detected.

Laser Ablation-ICP-MS (LA-ICP-MS) Analysis

LA-ICP-MS is a solid sampling technique that allows for in-situ micro-analysis of the this compound powder, either as a pressed pellet or on a sample mount.

-

Sample Mounting: A representative portion of the this compound powder is pressed into a pellet or mounted on a slide with an adhesive.

-

LA-ICP-MS System Setup:

-

Laser: A UV laser (e.g., 213 nm Nd:YAG or 193 nm ArF excimer) is used to ablate the sample.

-

Ablation Parameters: Typical parameters include a spot size of 40-100 µm, a repetition rate of 5-10 Hz, and a laser energy density sufficient to efficiently ablate the material.

-

Carrier Gas: Helium is typically used as the carrier gas to transport the ablated aerosol from the sample cell to the ICP-MS.

-

-

Analysis Protocol:

-

The laser is fired at multiple, randomly selected spots on the sample to obtain a representative analysis.

-

The ablated aerosol is transported to the ICP-MS for ionization and detection, similar to the solution-based method.

-

-

Calibration and Data Reduction:

-

Calibration is performed using a certified reference material glass (e.g., NIST SRM 610/612) that is ablated under the same conditions as the samples.

-

An internal standard is used for quantification. This can be a major element in this compound with a known concentration (e.g., Mg or Si) or an element added during sample preparation if a binder is used for the pellet.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflows for trace element analysis in this compound using both acid digestion ICP-MS and LA-ICP-MS.

Caption: Workflow for Trace Element Analysis of this compound by Acid Digestion ICP-MS.

Caption: Workflow for In-Situ Trace Element Analysis of this compound by LA-ICP-MS.

References

- 1. mdpi.com [mdpi.com]

- 2. Exposure Data - Carbon Black, Titanium Dioxide, and this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. iaset.us [iaset.us]

- 5. researchgate.net [researchgate.net]

- 6. Geological Society of America - Abstract [gsameetings.secure-platform.com]

Spectroscopic Characterization of Talc Mineral Varieties: An In-depth Technical Guide

Introduction

Talc, a naturally occurring layered silicate mineral with the chemical formula Mg₃Si₄O₁₀(OH)₂, is a widely utilized excipient in the pharmaceutical industry and a key material in various other sectors, including cosmetics, ceramics, and paper manufacturing.[1] Its utility stems from its unique properties of softness, chemical inertness, and lamellar structure.[2] The mineralogical and chemical purity of this compound is of paramount importance, particularly in pharmaceutical applications, to ensure product safety and efficacy. Spectroscopic techniques offer powerful, non-destructive, and highly sensitive methods for the comprehensive characterization of this compound and its varieties.

This technical guide provides an in-depth overview of the application of Fourier Transform Infrared (FTIR), Raman, and Near-Infrared (NIR) spectroscopy for the characterization of this compound. It includes detailed experimental protocols, quantitative data summaries, and workflow visualizations to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Spectroscopic Techniques for this compound Analysis

Spectroscopic methods are instrumental in elucidating the crystal chemistry and identifying impurities in this compound. The primary techniques employed are:

-

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy probes the vibrational modes of molecules and crystal lattices. It is particularly sensitive to the hydroxyl (OH) groups in the this compound structure and is excellent for identifying common mineral impurities.

-

Raman Spectroscopy: Raman spectroscopy is a light scattering technique that provides information on the vibrational, rotational, and other low-frequency modes in a system. It is highly effective for identifying different polymorphs and for the characterization of both organic and inorganic components.

-

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy utilizes the near-infrared region of the electromagnetic spectrum. It is particularly useful for quantitative analysis due to the overtone and combination bands of fundamental vibrations, making it a valuable tool for process analytical technology (PAT) in pharmaceutical manufacturing.[3][4]

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a cornerstone technique for the structural characterization of this compound, offering insights into its octahedral composition and the presence of associated minerals.

Characteristic FTIR Bands of this compound

The FTIR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrations of Si-O and Mg-OH groups. The precise positions of these bands can be influenced by isomorphous substitutions within the crystal lattice.

| Wavenumber (cm⁻¹) | Vibrational Mode | Reference |

| ~3677 | Stretching of Mg₃-OH | [2] |

| ~1018 | Si-O-Si stretching | [1] |

| ~669 | Si-O perpendicular vibration | [1] |

| ~466 | Si-O-Mg bending | [1] |

| ~452 | O-H-O libration | [1] |

Identification of Impurities

FTIR is highly effective in detecting common impurities found in this compound deposits, such as carbonates and chlorite.

-

Carbonates: Minerals like dolomite and calcite, if present, will exhibit characteristic absorption bands. For instance, the presence of dolomite can be identified by a band around 879 cm⁻¹.[2]

-

Chlorite: The presence of chlorite as an impurity can also be detected through its unique spectral features.[1]

Experimental Protocol: FTIR Analysis of this compound

1. Sample Preparation:

- KBr Pellet Method: Mix approximately 1-2 mg of the finely ground this compound sample with 200-300 mg of dry, spectroscopic grade potassium bromide (KBr).

- Press the mixture in a die under vacuum at a pressure of 8-10 tons to form a transparent pellet.

- Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS): For DRIFTS, the this compound sample is lightly mixed with KBr powder. This technique is often preferred for its ease of sample preparation.[5]

2. Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

- Spectral Range: Typically 4000 to 400 cm⁻¹.

- Resolution: 4 cm⁻¹ is generally sufficient.

- Scans: Co-add 32 to 64 scans to achieve a good signal-to-noise ratio.

- Background: A background spectrum of the pure KBr pellet or KBr powder should be collected and subtracted from the sample spectrum.

3. Data Analysis:

- Identify the characteristic peaks of this compound.

- Compare the sample spectrum to a reference spectrum of pure this compound.

- Identify any additional peaks that may indicate the presence of impurities.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR and is particularly advantageous for its high spatial resolution and minimal sample preparation.

Characteristic Raman Bands of this compound

The Raman spectrum of this compound is dominated by sharp and intense peaks corresponding to the silicate lattice vibrations and the hydroxyl stretching mode.

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

| ~3678 | OH stretching | [6] |

| ~1051 | Si-O stretching | [6] |

| ~675 | Si-O-Si symmetric stretching | [6][7] |

| ~361 | Lattice modes | [6] |

| ~193 | Lattice modes | [6] |

The presence of iron in the this compound structure can cause downshifts in the Raman peak positions.[6]

Experimental Protocol: Raman Analysis of this compound

1. Sample Preparation:

- A small amount of the this compound powder is placed on a microscope slide.

- For micro-Raman analysis, individual crystals or fibers can be isolated.[8]

2. Instrumentation and Data Acquisition:

- Spectrometer: A Raman microscope coupled to a spectrometer with a CCD detector.

- Laser Excitation: A common choice is a 532 nm or 785 nm laser. The laser power should be kept low to avoid sample damage.

- Objective: A 50x or 100x objective is typically used to focus the laser onto the sample.

- Spectral Range: 100 to 4000 cm⁻¹.

- Acquisition Time and Accumulations: These will vary depending on the sample's Raman scattering efficiency but can range from a few seconds to several minutes per spectrum.

3. Data Analysis:

- The positions and relative intensities of the Raman bands are used to identify the this compound.

- Comparison with a database of mineral Raman spectra can aid in identification. The RRUFF database is a valuable resource for this purpose.[9][10]

Near-Infrared (NIR) Spectroscopy

NIR spectroscopy has emerged as a rapid and powerful tool for the crystal-chemical analysis of this compound, with significant applications in industrial quality control.[5]

Characteristic NIR Bands of this compound

The NIR spectrum of this compound is characterized by overtone and combination bands of the fundamental OH vibrations. These bands are sensitive to the cationic environment of the hydroxyl groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~7185 | First overtone (2ν) of Mg₃-OH stretching | [5] |

| ~7156 | First overtone (2ν) of Mg₂Fe²⁺-OH stretching | [5] |

| ~7118 | First overtone (2ν) of MgFe²⁺₂-OH stretching | [5] |

| ~7073 | First overtone (2ν) of Fe²⁺₃-OH stretching | [5] |

| ~4000-5500 | Combination bands of OH stretching and lattice modes | [5] |

Pure this compound exhibits a characteristic doublet around 2320 nm (approximately 4310 cm⁻¹).[11] Other significant absorption features can be observed at 2380 nm (~4200 cm⁻¹) and a triple feature near 2077/2127/2172 nm (~4815/4701/4604 cm⁻¹).[11] The presence of ferrous iron (Fe²⁺) can introduce a feature around 1000 nm (~10000 cm⁻¹).[11]

Experimental Protocol: NIR Analysis of this compound

1. Sample Preparation:

- This compound powder can be analyzed directly in a vial or sample cup. No special sample preparation is typically required, which is a major advantage of this technique.

2. Instrumentation and Data Acquisition:

- Spectrometer: An NIR spectrometer, often equipped with a diffuse reflectance accessory.

- Spectral Range: Typically 1000 to 2500 nm (10000 to 4000 cm⁻¹).

- Data Acquisition: Spectra are rapidly acquired, often in a matter of seconds.

3. Data Analysis:

- Preprocessing: The raw spectral data is often preprocessed to remove unwanted variations. Common preprocessing techniques include the first or second derivative, and Standard Normal Variate (SNV).

- Qualitative Analysis: The preprocessed spectra can be compared to a library of known materials for identification.

- Quantitative Analysis: Chemometric models, such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression, can be developed to quantify the chemical composition (e.g., iron content) or physical properties of the this compound.

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. rruff.info [rruff.info]

- 3. NIR spectroscopy as real time control tool for tablets manufacturing • Pharma • IMA Group [ima.it]

- 4. metrohm.com [metrohm.com]

- 5. rruff.info [rruff.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

- 10. This compound R050087 - RRUFF Database: Raman, X-ray, Infrared, and Chemistry [rruff.info]

- 11. spectralevolution.com [spectralevolution.com]

An In-depth Technical Guide to the Surface Chemistry of Talc Particles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the surface chemistry of talc particles, a critical aspect influencing their behavior in various applications, particularly within the pharmaceutical industry. Understanding the nuanced surface properties of this compound is paramount for controlling its functionality as an excipient in drug development, from powder flow and lubrication to dissolution and stability of the final dosage form.

Core Concepts: The Dual Nature of the this compound Surface

This compound, a hydrated magnesium silicate with the chemical formula Mg₃Si₄O₁₀(OH)₂, is a layered mineral belonging to the 2:1 phyllosilicate group. Its structure consists of an octahedral magnesium hydroxide sheet sandwiched between two tetrahedral silica sheets. This unique crystal structure gives rise to two distinct surfaces with contrasting physicochemical properties: the basal surfaces and the edge surfaces .[1][2]

-

Basal Surfaces: These are the flat, planar surfaces of the this compound platelets and are composed of electrically neutral siloxane (Si-O-Si) groups.[2][3] Consequently, these surfaces are nonpolar, energetically weak, and exhibit marked hydrophobicity (water-repelling nature).[1][2] The weak van der Waals forces between these layers are responsible for this compound's characteristic softness and lubricity.[1][4]

-

Edge Surfaces: These surfaces are created by the breaking of covalent Si-O and Mg-O bonds at the periphery of the this compound platelets.[5][6] This disruption results in the presence of hydroxyl (-OH) groups and exposed magnesium and silicon ions, rendering the edge surfaces more reactive and hydrophilic (water-attracting).[5][7][8] The hydration of magnesium ions at the edge surface can contribute to an increase in zeta potential at higher pH values.[9]

This inherent anisotropy, with hydrophobic faces and hydrophilic edges, is a defining feature of this compound's surface chemistry and dictates its interactions with its environment.

Quantitative Surface Properties

A quantitative understanding of this compound's surface properties is essential for predicting its behavior and performance. The following tables summarize key quantitative data reported in the literature.

Table 1: Surface Charge and Isoelectric Point

| Property | Value | Measurement Conditions | Reference |

| Isoelectric Point (IEP) | ~2.2 | Aqueous suspension | [10] |

| Isoelectric Point (IEP) | ~3.0 | Streaming potential on basal and edge surfaces | [9] |

| Surface Charge | Negative above IEP | Zeta potential measurements | [10] |

| Surface Charge | Faces may carry a negative charge | Rheological behavior of aqueous suspensions | [11] |

Table 2: Surface Wettability and Contact Angles

| Liquid | Contact Angle (θ) | Measurement Method | Reference |

| Water | 80° - 85° | On this compound monocrystals | [7] |

| Water | 96° (simulation) | Molecular dynamics simulation | [7] |

| Water | Increases with decreasing particle size (to a limit) | Thin layer wicking | [5][8] |

Table 3: Surface Free Energy

| Surface | Property | Finding | Method | Reference |

| Basal Surface | Surface Free Energy | Monopolar basic | Flow microcalorimetry and thin layer wicking | [5][6][12] |

| Edge Surface | Surface Free Energy | Monopolar acidic | Flow microcalorimetry and thin layer wicking | [5][6][12] |

| Overall | Surface Free Energy | Low surface energy solid | Thin layer wicking | [8] |

Experimental Protocols for Surface Characterization

Accurate characterization of this compound's surface chemistry relies on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Contact Angle Measurement (Thin Layer Wicking Method)

This method is particularly suitable for determining the contact angle of liquids on powdered samples like this compound.

Methodology:

-

Sample Preparation: A thin, uniform layer of the this compound powder is deposited onto a substrate (e.g., a glass slide).

-

Liquid Wicking: The substrate with the this compound layer is brought into contact with a test liquid of known surface tension.

-

Measurement: The rate at which the liquid wicks through the powdered bed is measured.

-

Calculation: The Washburn equation is used to relate the wicking rate to the contact angle. By using a series of liquids with different known surface tension components (dispersive and polar), the surface free energy of the this compound can be determined using the van Oss-Chaudhury-Good (OCG) theory.[5][8]

Zeta Potential Measurement

Zeta potential measurements are used to determine the surface charge of this compound particles in a liquid medium and to identify the isoelectric point (IEP).

Methodology:

-

Suspension Preparation: A dilute suspension of this compound particles is prepared in an electrolyte solution (e.g., KCl) of a specific ionic strength.[10]

-

pH Adjustment: The pH of the suspension is adjusted to the desired value using an acid (e.g., HCl) or a base.[11]

-

Measurement: The electrophoretic mobility of the this compound particles is measured using a zeta potential analyzer. This is achieved by applying an electric field to the suspension and measuring the velocity of the particles.

-

Calculation: The measured electrophoretic mobility is then converted to the zeta potential using the Smoluchowski or Henry equation.

-

IEP Determination: The process is repeated at various pH values to determine the pH at which the zeta potential is zero, which corresponds to the isoelectric point.[10]

Inverse Gas Chromatography (IGC)

IGC is a powerful technique for characterizing the surface energy of powders. In IGC, the material to be analyzed is packed into a column and serves as the stationary phase.

Methodology:

-

Column Packing: A column is packed with the this compound powder.

-

Probe Molecule Injection: A series of well-characterized probe molecules (both nonpolar and polar) are injected into the column with a carrier gas.[13][14]

-

Retention Time Measurement: The retention time of each probe molecule as it passes through the this compound column is measured.[14]

-

Calculation: The retention times are used to calculate the specific retention volume (Vg). From the Vg values of a series of n-alkanes, the dispersive component of the surface energy can be determined. By injecting polar probes, the acid-base properties of the this compound surface can be quantified.[13][14]

Atomic Force Microscopy (AFM)

AFM provides high-resolution imaging of the surface topography of this compound particles.

Methodology:

-

Sample Preparation: this compound particles are immobilized on a flat substrate. Mechanical exfoliation can be used to obtain very thin sheets.[15]

-

Imaging: A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever due to forces between the tip and the surface is monitored by a laser beam.

-

Image Generation: The deflection data is used to generate a three-dimensional topographical map of the surface, revealing features such as the lamellar structure and surface roughness.[15][16]

Visualizing Key Concepts and Workflows

Diagrams generated using the DOT language provide a clear visual representation of important concepts and experimental processes.

Implications for Drug Development

The surface chemistry of this compound directly impacts its functionality in pharmaceutical formulations.

-

Lubrication and Glidant Properties: The hydrophobic basal surfaces provide excellent lubricity, reducing friction between particles and between the tablet and the die wall during compression. This is a primary reason for its use as a glidant and lubricant.

-

Drug-Excipient Interactions: The surface properties of this compound can influence the dissolution rate of poorly water-soluble drugs. The hydrophobic surfaces may retard dissolution, while interactions with the more reactive edge sites could potentially affect drug stability.

-

Powder Flow: While this compound's lamellar shape can sometimes lead to poor flowability, its surface chemistry plays a role in particle agglomeration and flow behavior.[4] Understanding and potentially modifying the surface energy can help optimize powder flow characteristics.

-

Organophilicity: this compound exhibits an affinity for certain organic molecules, a property known as organophilicity.[1] This can be beneficial for adsorbing and retaining perfumes in cosmetic applications and may influence interactions with organic drug molecules.[1]

References

- 1. eurothis compound.eu [eurothis compound.eu]

- 2. Morphological and Physicochemical Properties of Macrocrystalline this compound from Argentine [mdpi.com]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Surface Free Energies and Aspect Ratio of this compound [vtechworks.lib.vt.edu]

- 7. Molecular explanation for why this compound surfaces can be both hydrophilic and hydrophobic - PMC [pmc.ncbi.nlm.nih.gov]

- 8. experts.arizona.edu [experts.arizona.edu]

- 9. OneMine | The Anisotropic Character of this compound Surfaces as Revealed by Streaming Potential Measurements, Atomic Force Microscopy, and Molecular Dynamics Simulations [onemine.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. google.com [google.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Introduction to Talc: A Mineral of Critical Importance

References

- 1. Olivine - Wikipedia [en.wikipedia.org]

- 2. m.youtube.com [m.youtube.com]

- 3. bteup.ac.in [bteup.ac.in]

- 4. 13376-74-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. mindat.org [mindat.org]

- 6. Serpentine Group Of Minerals [groups.google.com]

- 7. Quantitative Mineral Analysis by FTIR Spectroscopy, | The Infrared and Raman Discussion Group [irdg.org]

- 8. scribd.com [scribd.com]

- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 10. Quantitative Mineral Analysis by FTIR Spectroscopy | The Infrared and Raman Discussion Group [irdg.org]

- 11. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]

- 12. Olivine Group | Common Minerals [commonminerals.esci.umn.edu]

- 13. sandatlas.org [sandatlas.org]

- 14. Olivine | Mineral, Rock & Magma | Britannica [britannica.com]

- 15. Amphibole - Wikipedia [en.wikipedia.org]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. nanoimages.com [nanoimages.com]

- 21. mdpi.com [mdpi.com]

- 22. science.smith.edu [science.smith.edu]

- 23. researchgate.net [researchgate.net]

- 24. hou.usra.edu [hou.usra.edu]

Theoretical Composition of Pure Talc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the theoretical composition of pure talc, a hydrated magnesium silicate. The information is curated for professionals in research, scientific, and drug development fields, offering detailed data on its chemical and physical properties, alongside standardized methods for its analysis.

Chemical and Physical Properties of Pure this compound

Pure this compound is a naturally occurring mineral with the chemical formula Mg₃Si₄O₁₀(OH)₂.[1][2][3] It is a layered silicate mineral, belonging to the phyllosilicate subclass.[1][2] The structure consists of a sheet of magnesium-oxygen/hydroxyl octahedra sandwiched between two sheets of silicon-oxygen tetrahedra.[4] These layers are held together by weak van der Waals forces, which contribute to this compound's characteristic softness and perfect basal cleavage.[3][4]

The theoretical composition of pure this compound, when broken down by its constituent oxides, is approximately 63.37% SiO₂, 31.88% MgO, and 4.75% H₂O.[5][6] However, in its natural form, this compound is rarely perfectly pure and can contain minor amounts of other elements such as aluminum, iron, manganese, and titanium.[7] Common mineral impurities found with this compound include chlorite, dolomite, and magnesite.[4]

A summary of the key physical and chemical properties of pure this compound is presented in the table below.

| Property | Value | References |

| Chemical Formula | Mg₃Si₄O₁₀(OH)₂ | [1][2][3] |

| Molecular Weight | 379.27 g/mol | [6] |

| Crystal System | Monoclinic or Triclinic | [3][8] |

| Hardness (Mohs scale) | 1 | [3][8][9] |

| Specific Gravity | 2.58–2.83 | [3][9] |

| Melting Point | ~1500°C | [4] |

| Decomposition Temperature | Onset ~800°C | [10] |

| Solubility | Insoluble in water, weak acids, and alkalis | [4][11] |

| Luster | Waxy or pearly | [3][8] |

| Color | White, grey, green, brown | [3][7][8] |

Theoretical Elemental and Oxide Composition

The following tables summarize the theoretical elemental and oxide composition of pure this compound based on its chemical formula.

Table 2.1: Theoretical Elemental Composition of Pure this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms in Formula | Total Weight in Formula | Percentage by Weight |

| Magnesium | Mg | 24.305 | 3 | 72.915 | 19.23% |

| Silicon | Si | 28.085 | 4 | 112.34 | 29.62% |

| Oxygen | O | 15.999 | 12 | 191.988 | 50.62% |

| Hydrogen | H | 1.008 | 2 | 2.016 | 0.53% |

| Total | 379.259 | 100.00% |

Table 2.2: Theoretical Oxide Composition of Pure this compound

| Oxide | Formula | Molar Mass ( g/mol ) | Moles in Formula | Weight in Formula | Percentage by Weight |

| Silicon Dioxide | SiO₂ | 60.08 | 4 | 240.32 | 63.37% |

| Magnesium Oxide | MgO | 40.30 | 3 | 120.90 | 31.88% |

| Water | H₂O | 18.015 | 1 | 18.015 | 4.75% |

| Total | 379.235 | 100.00% |

Experimental Protocols for Compositional Analysis

The composition of this compound is experimentally verified using several analytical techniques. The following sections provide detailed methodologies for the key experiments.

X-Ray Diffraction (XRD) for Phase Identification and Quantification

X-ray diffraction is a primary technique for identifying the crystalline phases present in a this compound sample and quantifying their relative abundance.

Methodology:

-

Sample Preparation:

-

The this compound sample should be micronized to a fine powder (typically <10 µm) to ensure random orientation of the crystallites. This can be achieved using a micronizing mill or mortar and pestle.

-

The powdered sample is then back-loaded into a sample holder to minimize preferred orientation.

-

-

Instrument Setup and Data Collection:

-

A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.

-

The instrument is operated at a voltage and current of 40 kV and 40 mA, respectively.

-

The diffraction pattern is recorded over a 2θ range of 5° to 80°, with a step size of 0.02° and a counting time of 1-2 seconds per step.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a reference database such as the International Centre for Diffraction Data (ICDD) database.

-

Quantitative phase analysis can be performed using the Rietveld refinement method. This involves fitting a calculated diffraction pattern, based on the crystal structures of the identified phases, to the experimental data. The weight fraction of each phase is a refinable parameter in this process.

-

X-Ray Fluorescence (XRF) for Elemental Analysis

X-ray fluorescence spectroscopy is used to determine the elemental composition of a this compound sample. The fusion method is often preferred for silicate minerals like this compound as it eliminates particle size and mineralogical effects.

Methodology:

-

Sample Preparation (Fusion Method):

-

An accurately weighed amount of the dried this compound sample (e.g., 0.5 g) is mixed with a flux, typically lithium tetraborate (Li₂B₄O₇) or a mixture of lithium tetraborate and lithium metaborate (LiBO₂), in a platinum crucible. A flux-to-sample ratio of 10:1 is common.

-

A non-wetting agent, such as a few drops of a lithium bromide solution, is added to prevent the molten glass from sticking to the crucible.

-

The mixture is heated in a fusion furnace at a high temperature (e.g., 1050-1200°C) until a homogeneous molten glass is formed.

-

The molten glass is then poured into a platinum mold and cooled to form a flat, homogeneous glass disc.

-

-

Instrument Setup and Data Collection:

-

A wavelength-dispersive X-ray fluorescence (WDXRF) spectrometer is used for analysis.

-

The instrument is calibrated using certified reference materials of similar matrix composition.

-

The glass disc is placed in the spectrometer, and the intensities of the characteristic X-rays for each element of interest are measured.

-

-

Data Analysis:

-

The measured intensities are converted to elemental concentrations using the calibration curves established from the reference materials.

-

Matrix correction algorithms are applied to account for the absorption and enhancement effects between elements.

-

Thermogravimetric Analysis (TGA) for Thermal Decomposition

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to determine the water content (from the dehydroxylation of the (OH) groups) and to study its thermal stability.

Methodology:

-

Sample Preparation:

-

A small, representative amount of the powdered this compound sample (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina or platinum).

-

-

Instrument Setup and Data Collection:

-

The TGA instrument is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

The sample is heated from ambient temperature to a final temperature of at least 1000°C at a controlled heating rate (e.g., 10°C/min).

-

The mass of the sample is continuously monitored throughout the heating process.

-

-

Data Analysis:

-

The resulting TGA curve plots the percentage of weight loss versus temperature.

-

The dehydroxylation of this compound, corresponding to the loss of water, typically begins around 800°C and is largely complete by 1000°C.[10]

-

The weight loss in this temperature range is used to calculate the percentage of water in the sample. The theoretical water content of pure this compound is approximately 4.75%.

-

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key properties and analytical techniques discussed in this guide.

References

- 1. ASTM E1621 - Wavelength Dispersive X-Ray Fluorescence Spectrometry [appliedtesting.com]

- 2. rigaku.com [rigaku.com]

- 3. rigaku.com [rigaku.com]

- 4. Silicate Rock Analysis by Fusion Method | Technology Networks [technologynetworks.com]

- 5. ASTM E1621 : 2022 Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry [testecom.bsbstd.co.in]

- 6. m.youtube.com [m.youtube.com]

- 7. kalite.com [kalite.com]

- 8. img.antpedia.com [img.antpedia.com]

- 9. standards.iteh.ai [standards.iteh.ai]

- 10. cityu-dg.primo.exlibrisgroup.com.cn [cityu-dg.primo.exlibrisgroup.com.cn]

- 11. testinglab.com [testinglab.com]

A Technical Guide to the Classification of Talc Deposits Based on Parent Rock

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the classification of talc deposits, with a focus on the parent rock from which they originate. Understanding the genesis of this compound is crucial for predicting its purity, associated mineralogy, and suitability for various industrial and pharmaceutical applications. This document outlines the key classification systems, presents comparative data on deposit characteristics, and details the experimental protocols used for their analysis.

Introduction to this compound and its Geological Origins

This compound is a hydrated magnesium silicate mineral with the chemical formula Mg₃Si₄O₁₀(OH)₂.[1] Its formation is a result of the metamorphic alteration of magnesium-rich rocks, a process driven by hydrothermal activity and, in some cases, metasomatism.[1] The nature of the original parent rock is the primary determinant of the resulting this compound deposit's characteristics, including its mineralogical composition, chemical purity, and physical properties.

The classification of this compound deposits based on their parent rock is, therefore, a fundamental tool for geologists and material scientists. This classification helps in predicting the potential impurities and the overall quality of the this compound ore, which is of paramount importance in industries where high purity is required, such as pharmaceuticals and cosmetics.

Classification of this compound Deposits

This compound deposits are broadly classified into three main categories based on their parent rock:

-

Deposits Derived from Carbonate Rocks: These are the most significant sources of commercial this compound, accounting for a substantial portion of global production. The parent rocks are typically dolomite (CaMg(CO₃)₂) and magnesite (MgCO₃).

-

Deposits Derived from Mafic and Ultramafic Rocks: These deposits are formed from the alteration of magnesium-rich igneous rocks. The primary parent rocks are serpentinites, which themselves are alteration products of ultramafic rocks like peridotite and dunite, and mafic rocks such as gabbro and basalt.[2]

-

Deposits Derived from Alumino-Silicate Rocks: This category includes this compound deposits formed from the metamorphism of schists and gneisses that contain a significant amount of magnesium.

Formation Pathways

The formation of this compound from these parent rocks involves complex geological processes, primarily hydrothermal alteration and metamorphism. The introduction of silica-rich fluids is a common requirement for the transformation of magnesium-bearing minerals into this compound.

Data Presentation: Comparative Analysis of this compound Deposits

The characteristics of this compound deposits vary significantly depending on their parent rock. The following tables summarize the key mineralogical and chemical differences.

Mineralogical Composition

The associated minerals found within this compound deposits are direct indicators of their geological origin.

| Parent Rock Category | Primary Parent Rock(s) | Common Associated Minerals | Typical this compound Purity |

| Carbonate Rocks | Dolomite, Magnesite | Calcite, Dolomite, Magnesite, Quartz, Tremolite | High (>90% this compound) |

| Mafic & Ultramafic Rocks | Serpentinite, Peridotite, Dunite, Gabbro, Basalt | Serpentine, Chlorite, Magnesite, Tremolite, Actinolite, Chromite | Variable (50-90% this compound) |

| Alumino-Silicate Rocks | Schist, Gneiss | Chlorite, Mica, Amphiboles, Quartz | Generally lower |

Table 1: Typical mineralogical composition of this compound deposits based on parent rock.

Chemical Composition

The chemical composition of this compound ore, particularly the presence of impurity oxides, is a critical factor for its industrial application.

| Parent Rock Category | Major Oxides (Typical wt%) | Key Impurity Oxides | Common Trace Elements |

| Carbonate Rocks | MgO: 30-32%, SiO₂: 60-63% | Low FeO, Al₂O₃ | - |

| Mafic & Ultramafic Rocks | MgO: 28-31%, SiO₂: 55-60% | Higher FeO, Al₂O₃, CaO | Ni, Cr, Co |

| Alumino-Silicate Rocks | Variable MgO and SiO₂ | High Al₂O₃, FeO | - |

Table 2: Generalized chemical composition of this compound ores from different parent rocks.[3][4][5]

Experimental Protocols for this compound Deposit Classification

Accurate classification of this compound deposits requires a combination of analytical techniques. The following are detailed methodologies for key experiments.

Petrographic Analysis

Objective: To identify the mineral assemblage, texture, and fabric of the this compound ore and its parent rock.

Methodology:

-

Sample Preparation:

-

Cut a representative rock sample to a small, manageable block.

-

Impregnate friable samples with epoxy resin to prevent disintegration.

-

Mount the block on a glass slide using a suitable adhesive (e.g., Canada Balsam or epoxy).

-

Grind the sample to a thickness of approximately 30 micrometers using progressively finer abrasive powders.

-

Polish the thin section using a diamond paste to achieve a smooth, scratch-free surface.

-

Apply a cover slip to protect the sample.

-

-

Microscopic Examination:

-

Examine the thin section under a polarized light microscope (PLM).

-

Observe the sample in both plane-polarized light (PPL) and cross-polarized light (XPL).

-

Identify minerals based on their optical properties: color, pleochroism, birefringence, extinction angle, and twinning.

-

Describe the texture and fabric of the rock, including grain size, shape, and the spatial relationships between minerals.

-

X-Ray Diffraction (XRD)

Objective: To identify and quantify the mineral phases present in a powdered this compound sample.

Methodology:

-

Sample Preparation:

-

Grind a representative sample of the this compound ore to a fine powder (typically <10 μm) using a micronizing mill or mortar and pestle to ensure random orientation of crystallites.

-

Mount the powdered sample onto a sample holder. A back-loading or side-drifting method is recommended to minimize preferred orientation of platy minerals like this compound.

-

-

Instrumental Setup:

-

Use a powder X-ray diffractometer with a copper (Cu) Kα radiation source.

-

Set the generator to appropriate voltage and current settings (e.g., 40 kV and 30 mA).

-

-

Data Collection:

-

Scan the sample over a 2θ range of 5° to 70°.

-

Use a step size of 0.02° 2θ and a count time of 1-2 seconds per step.

-

-

Data Analysis:

-

Identify the mineral phases present by comparing the diffraction peaks with a standard reference database (e.g., the ICDD Powder Diffraction File).

-

Perform quantitative analysis using the Rietveld refinement method or the Reference Intensity Ratio (RIR) method to determine the weight percentage of each mineral phase.[6][7]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To observe the morphology of this compound particles and determine their elemental composition, as well as that of associated minerals.

Methodology:

-

Sample Preparation:

-

Mount a small, representative portion of the powdered this compound sample onto an aluminum stub using double-sided carbon tape.

-

For analysis of individual particles, disperse the powder in a volatile solvent (e.g., ethanol) and deposit a drop onto a carbon-coated grid, allowing the solvent to evaporate.

-

Coat the sample with a thin layer of conductive material (e.g., carbon or gold) to prevent charging under the electron beam.

-

-

Instrumental Setup:

-

Use a scanning electron microscope equipped with an energy-dispersive X-ray spectrometer.

-

Set the accelerating voltage to 15-20 kV for optimal imaging and X-ray excitation.

-

-

Imaging and Analysis:

-

Acquire secondary electron (SE) images to observe the surface morphology and topography of the particles.

-

Acquire backscattered electron (BSE) images to differentiate between mineral phases based on their average atomic number (brighter phases have higher average atomic numbers).

-

Perform EDS analysis on specific points or areas of interest to obtain a qualitative and semi-quantitative elemental composition.

-

Generate elemental maps to visualize the spatial distribution of different elements within the sample.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability of the this compound and to identify and quantify certain impurity minerals based on their decomposition temperatures.

Methodology:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the powdered this compound sample into a ceramic (e.g., alumina) or platinum crucible.

-

-

Instrumental Setup:

-

Use a thermogravimetric analyzer.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to 1000°C at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Record the weight loss as a function of temperature.

-

The dehydroxylation of this compound typically occurs between 800°C and 1000°C.

-

Weight losses at lower temperatures can indicate the presence of other minerals, such as the dehydroxylation of chlorite (around 600-700°C) or the decomposition of carbonates (e.g., magnesite, dolomite).

-

Logical Workflow for Classification

The classification of a this compound deposit follows a logical workflow, integrating field observations with laboratory analyses.

Conclusion

The classification of this compound deposits based on their parent rock is a critical framework for understanding their formation, mineralogy, and chemical composition. This knowledge is indispensable for the exploration, exploitation, and processing of this compound for high-value applications. The detailed experimental protocols provided in this guide offer a standardized approach to the characterization of these complex geological materials, ensuring accurate and reproducible results for researchers, scientists, and professionals in drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Characterization of this compound deposits in ultramafic rocks of Gebel El Maiyit and its economic feasibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of this compound deposits in ultramafic rocks of Gebel El Maiyit and its economic feasibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rruff.info [rruff.info]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Purity Analysis of Talc using X-ray Diffraction (XRD)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Talc, a hydrated magnesium silicate, is a common excipient in the pharmaceutical and cosmetic industries valued for its lubricating and absorbent properties. However, its geological association with other minerals, notably asbestos, necessitates rigorous purity analysis to ensure consumer safety. Asbestos is a known carcinogen, and its presence in consumer products is a significant health concern.[1] X-ray Diffraction (XRD) is a powerful, non-destructive analytical technique for identifying and quantifying crystalline phases in a material, making it a cornerstone for assessing the purity of this compound powders. This application note provides a detailed protocol for the quantitative analysis of common impurities in this compound, such as asbestos minerals (chrysotile, tremolite, etc.), quartz, and carbonates, using XRD with Rietveld refinement.

While XRD is an essential screening tool, it's important to note that for the unequivocal identification of asbestiform minerals, especially at trace levels, regulatory bodies like the FDA recommend complementary analyses using techniques such as Transmission Electron Microscopy (TEM) with Selected Area Electron Diffraction (SAED).[1][2][3][4]

Data Presentation: Quantitative Analysis of Impurities in this compound by XRD

The following table summarizes the typical limits of detection (LOD) for common mineral impurities in this compound using powder X-ray diffraction. These values can be influenced by factors such as matrix effects, particle statistics, and instrumentation.

| Impurity Mineral | Chemical Formula/Group | Typical Limit of Detection (LOD) by XRD (% w/w) | Notes |

| Chrysotile | Mg3Si2O5(OH)4 | 0.25%[5] | A common form of asbestos.[6] |

| Tremolite | Ca2Mg5Si8O22(OH)2 | 0.1%[5] | An amphibole that can occur in asbestiform habit. |

| Anthophyllite | (Mg,Fe)7Si8O22(OH)2 | 2.0%[5] | An amphibole that can occur in asbestiform habit. |

| Quartz | SiO2 | ~2% (Pressed Pellet) | A common crystalline impurity.[4] |

| Carbonates (e.g., Calcite, Dolomite) | CaCO3, CaMg(CO3)2 | Typically >0.5% | Often found in association with this compound deposits. |

Note: The Cosmetic, Toiletry, and Fragrance Association (CTFA) J4-1 method suggests that if an amphibole mineral is detected at a level greater than 0.5% by XRD, further analysis by microscopy is required.[5]

Experimental Workflow

Caption: Workflow for this compound purity analysis using XRD.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain high-quality, reproducible XRD data. The primary goals are to achieve a fine, uniform particle size and to minimize preferred orientation, where the platy this compound crystals align in a non-random way, which can significantly affect peak intensities.

Materials:

-

This compound sample

-

Micronizing mill or agate mortar and pestle

-

Drying oven

-

Sieves (e.g., <10 µm)

-

Back-loading XRD sample holder

-

Spatula

-

Glass slide

Protocol:

-

Grinding: If the sample's average particle size exceeds 10 µm, it must be ground to a finer powder. This ensures good particle statistics and reduces orientation effects. A micronizing mill is recommended.

-

Drying: Dry the homogenized powder in an oven at 60°C for at least one hour to remove any adsorbed moisture.

-

Homogenization: Ensure the powdered sample is thoroughly mixed to be representative of the bulk material.

-

Sample Mounting (Back-Loading Technique): a. Place the XRD sample holder face down on a clean, flat surface. b. Fill the cavity of the holder with the this compound powder. c. Gently press the powder into the cavity using a glass slide to ensure it is flush with the holder's surface. This technique is preferred as it minimizes preferred orientation.

XRD Instrument Parameters

The following are typical instrument parameters for the analysis of this compound. These may need to be optimized for the specific instrument and impurities of interest.

| Parameter | Typical Setting |

| Radiation | Cu Kα |

| Voltage | 40-45 kV |

| Current | 30-40 mA |

| Goniometer Scan Range | 5° to 70° 2θ |

| Step Size | 0.01° to 0.02° 2θ |

| Time per Step | 1 to 10 seconds |

| Optics | Bragg-Brentano geometry |

| Detector | Scintillation or solid-state detector |

| Sample Spinner | On (to improve particle statistics) |

Data Analysis: Rietveld Refinement

Rietveld refinement is a full-pattern fitting method that models the entire observed XRD pattern with calculated profiles of the constituent phases. This approach provides more accurate quantitative results compared to methods based on the intensity of a few select peaks, as it inherently accounts for peak overlap.

Software:

-

XRD analysis software with Rietveld refinement capabilities (e.g., GSAS-II, FullProf, TOPAS).

Protocol:

-

Phase Identification: Perform a qualitative analysis of the collected XRD pattern by matching the observed peaks to reference patterns in a crystallographic database (e.g., ICDD PDF-4+, COD) to identify all crystalline phases present in the sample.

-

Initial Refinement Setup: a. Load the experimental data into the Rietveld software. b. Input the crystal structure data (CIF files) for this compound and all identified impurity phases. c. Define the background using a suitable function (e.g., Chebyshev polynomial).

-

Refinement Process: a. Scale Factors: Begin by refining the scale factors for each phase. The scale factor is directly proportional to the phase concentration. b. Background and Zero-Shift: Refine the background parameters and the instrument zero-shift. c. Lattice Parameters: Refine the unit cell parameters for each phase. d. Peak Shape Parameters: Refine the parameters that model the peak shape (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function). e. Preferred Orientation: For phases known to exhibit preferred orientation, such as this compound, apply a correction model (e.g., March-Dollase). f. Atomic Parameters: In the final stages, if necessary, refine atomic coordinates and isotropic displacement parameters.

-

Assessing the Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to ensure the model is converging and accurately represents the experimental data.

-

Quantitative Results: Once the refinement has converged to a stable and satisfactory fit, the software will calculate the weight percent of each crystalline phase based on the refined scale factors and other crystallographic information.

Conclusion

X-ray diffraction is an indispensable technique for the purity assessment of this compound in the pharmaceutical and related industries. When coupled with a robust sample preparation protocol and the rigorous quantitative analysis provided by the Rietveld method, XRD can reliably quantify common mineral impurities. This application note provides a comprehensive framework for researchers and scientists to develop and implement a standardized protocol for this compound purity analysis, ensuring product quality and safety. For definitive asbestos identification at low concentrations, this method should be used in conjunction with electron microscopy techniques.

References

- 1. Federal Register :: Testing Methods for Detecting and Identifying Asbestos in this compound-Containing Cosmetic Products [federalregister.gov]

- 2. Federal Register :: Testing Methods for Asbestos in this compound and Cosmetic Products Containing this compound; Public Meeting; Request for Comments [federalregister.gov]

- 3. fda.gov [fda.gov]

- 4. Characterization of this compound and associated minerals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jifsan.umd.edu [jifsan.umd.edu]

- 6. Asbestos - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for the Use of Talc as a Raw Material in Ceramics Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of talc as a raw material in ceramics research. Detailed experimental protocols for the characterization of this compound-containing ceramic bodies are also presented.

Application Notes

This compound, a hydrated magnesium silicate (Mg₃Si₄O₁₀(OH)₂), is a versatile and cost-effective raw material extensively used in the ceramics industry to impart a wide range of desirable properties to ceramic bodies and glazes.[1] Its multifaceted role stems from its unique chemical and physical characteristics, including its fine particle size, lamellar structure, and chemical inertness.

Key Functions of this compound in Ceramics:

-

Fluxing Agent: In small percentages, typically 1-3%, this compound acts as a powerful flux in stoneware and porcelain bodies, promoting vitrification and lowering the firing temperature.[2] This leads to energy savings and can improve the overall strength and density of the ceramic body. When combined with feldspar or calcium carbonate, this compound forms a highly effective eutectic flux, facilitating fast firing cycles.

-

Thermal Expansion Modifier: this compound has a complex effect on the thermal expansion of ceramic bodies. In low-fire earthenware, the addition of up to 60% this compound can significantly increase the thermal expansion, which helps to prevent crazing in glazes.[2] Conversely, in high-fire bodies, particularly in the production of cordierite ceramics, high percentages of this compound are used to create materials with very low thermal expansion, imparting excellent thermal shock resistance.[2]

-

Filler and Reinforcing Agent: The lamellar (plate-like) structure of this compound particles provides reinforcement to the ceramic matrix, increasing mechanical strength and resistance to wear and tear.[1] It also acts as a filler, improving the workability of the ceramic paste and contributing to a smoother surface finish.

-

Nucleating Agent: this compound can act as a nucleating agent, promoting the formation of specific crystalline phases during firing. A notable example is the formation of cordierite (2MgO·2Al₂O₃·5SiO₂) in ceramic bodies with high this compound content, which is prized for its low thermal expansion. The addition of raw this compound in lower amounts (5-10%) has been shown to favor cordierite formation.

-

Whitening Agent: The use of this compound can improve the whiteness of ceramic bodies after firing, which is a desirable characteristic in applications such as tableware and sanitaryware.

Impact on Ceramic Properties:

The incorporation of this compound into a ceramic formulation has a profound impact on the final properties of the fired product. These effects are highly dependent on the percentage of this compound added, the firing temperature, and the overall composition of the ceramic body.

-

Mechanical Properties: The addition of this compound can enhance the mechanical strength, specifically the modulus of rupture, of ceramic bodies up to a certain percentage. This is attributed to the reinforcing effect of this compound's lamellar particles and its role in promoting densification. However, excessive amounts of this compound can sometimes lead to a decrease in mechanical strength.

-

Physical Properties: this compound influences physical properties such as porosity, water absorption, and bulk density. As a flux, it can reduce porosity and water absorption by promoting the formation of a glassy phase that fills the pores. This leads to a denser and less permeable ceramic body.

-

Thermal Properties: As mentioned, this compound is a key ingredient for controlling the coefficient of thermal expansion (CTE). This is critical for ensuring a good fit between the ceramic body and the glaze, preventing defects like crazing (a network of fine cracks in the glaze) or shivering (peeling of the glaze).

-

Sintering Behavior: this compound significantly affects the sintering process of ceramics. Its fluxing action lowers the temperature at which densification begins and can broaden the firing range, making the manufacturing process more robust.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on the key properties of ceramic bodies based on data from various research studies.

| This compound Content (wt%) | Firing Temperature (°C) | Modulus of Rupture (MPa) | Apparent Porosity (%) | Water Absorption (%) | Reference |

| 0 | 1100 | - | 18.0 | - | [3] |

| 5 | 1100 | 23.1 | 16.0 | - | [3] |

| 10 | 1100 | - | 15.0 | - | [3] |

| 13.04 | 1080 | 88.04 | - | 0.48 | [4][5] |

| 13.04 | 1100 | 93.54 | - | 0.22 | [4][5] |

| This compound Content (wt%) | Firing Temperature (°C) | Bulk Density (g/cm³) | Linear Shrinkage (%) | Reference |

| 10 | 1000 | - | 6.45 | [6] |

| 25 | 1000 | - | 3.08 | [6] |

| 10 | 1100 | - | 18.08 | [6] |

| 25 | 1100 | - | 13.33 | [6] |

| This compound Content (wt%) | Firing Temperature (°C) | Coefficient of Thermal Expansion (x 10⁻⁶/°C) | Reference |

| 5 (raw) | 1150 | ~6.8 | [7] |

| 15 (raw) | 1150 | ~6.2 | [7] |

| 5 (precalcined) | 1150 | ~6.7 | [7] |

| 15 (precalcined) | 1150 | ~6.1 | [7] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound-containing ceramics are provided below.

Preparation of Ceramic Test Specimens

Objective: To prepare standardized ceramic test specimens for physical and mechanical characterization.

Materials and Equipment:

-

Ceramic raw materials (e.g., clay, feldspar, quartz, this compound)

-

Ball mill

-

Sieve (e.g., 100-mesh)

-

Drying oven

-

Uniaxial or isostatic press

-

Molds for desired specimen geometry (e.g., rectangular bars for flexural strength testing)

-

Kiln with programmable temperature controller

Protocol:

-

Raw Material Processing:

-

Dry the raw materials in an oven at 110°C for 24 hours to remove any moisture.

-

Weigh the required amounts of each raw material according to the desired formulation.

-

Place the raw materials in a ball mill with appropriate grinding media (e.g., alumina balls).

-

Mill the mixture for a specified time (e.g., 4-8 hours) to achieve a homogeneous and fine powder.

-

Sieve the milled powder to remove any large agglomerates.

-

-

Specimen Forming:

-

Add a small amount of water (typically 5-7 wt%) to the powder to act as a binder and lubricant.

-

Mix thoroughly to obtain a granulated powder with good flowability.

-

Press the granulated powder in a steel mold at a specific pressure (e.g., 40-60 MPa) to form green bodies of the desired shape and size.

-

-

Drying and Firing:

-

Carefully remove the green bodies from the mold and place them in a drying oven at 110°C for 24 hours to remove the added water.

-

Place the dried green bodies in a programmable kiln.

-

Heat the specimens to the desired firing temperature at a controlled rate (e.g., 5°C/minute).

-